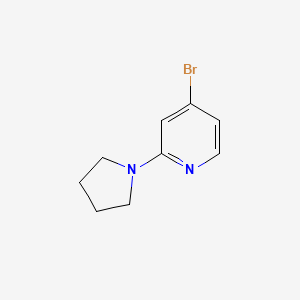

4-Bromo-2-pyrrolidin-1-ylpyridine

Description

Overview of Pyridine (B92270) Derivatives in Medicinal Chemistry and Organic Synthesis

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental structure in chemistry. nih.gov Its derivatives are of particular importance in medicinal chemistry and organic synthesis due to their diverse applications. The pyridine ring is a common feature in many FDA-approved drugs, second only to piperidine (B6355638) among nitrogen-containing heterocycles. lifechemicals.com

The utility of pyridine derivatives in drug design is partly due to the nitrogen atom's ability to improve the water solubility of a molecule, which is a desirable trait for pharmaceuticals. nih.gov The pyridine scaffold is present in a wide array of therapeutic agents, demonstrating its versatility. nih.gov In biological systems, the pyridine ring is found in essential molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and pyridoxol (vitamin B6). lifechemicals.comnih.gov

From an organic synthesis perspective, the pyridine ring is a valuable building block. lifechemicals.com The nitrogen atom makes the ring electron-deficient, which influences its reactivity. nih.gov This property allows for specific chemical modifications at different positions on the ring, enabling the creation of a wide range of functionalized molecules. nih.gov Pyridine and its derivatives are often used as solvents, ligands in organometallic chemistry, and in the development of functional nanomaterials. nih.gov

Table 1: Examples of Pyridine-Containing Pharmaceuticals

| Drug Name | Therapeutic Use |

|---|---|

| Torasemide | Antihypertensive lifechemicals.com |

| Pyridostigmine | Treatment of myasthenia gravis lifechemicals.com |

| Alendronic acid | Treatment of osteoporosis lifechemicals.com |

| Vismodegib | Anti-carcinoma drug lifechemicals.com |

| Pantoprazole | Proton pump inhibitor slideshare.net |

| Amlodipine | Calcium channel blocker slideshare.net |

Significance of the Pyrrolidine (B122466) Moiety in Drug Design and Biological Activity

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another crucial component in medicinal chemistry. nih.govtandfonline.com Its non-planar, three-dimensional structure allows for a better exploration of the pharmacophore space compared to flat aromatic rings. nih.govresearchgate.netdntb.gov.ua This three-dimensionality is a key factor in its widespread use in drug design. nih.govresearchgate.netdntb.gov.ua

The pyrrolidine scaffold is present in numerous natural products, especially alkaloids, which exhibit a wide range of biological activities. nih.gov Its presence in a molecule can significantly influence its physicochemical properties such as hydrophilicity and basicity, which in turn affect its biological activity. tandfonline.com The stereochemistry of the pyrrolidine ring is also a critical aspect, as different spatial arrangements of substituents can lead to different biological profiles. nih.govresearchgate.netdntb.gov.ua

Pyrrolidine derivatives have been shown to possess a broad spectrum of pharmacological activities, including anticancer, antidiabetic, antibacterial, antiviral, and anti-inflammatory properties. tandfonline.comfrontiersin.org This versatility has made the pyrrolidine moiety a popular target for medicinal chemists seeking to develop new therapeutic agents. frontiersin.org

Research Landscape of Halogenated Pyridines in Chemical Sciences

Halogenated pyridines are important building blocks in the synthesis of pharmaceuticals and agrochemicals. acs.orgnih.gov The introduction of a halogen atom to the pyridine ring can significantly alter its chemical reactivity and biological activity. Halogenation of pyridines is a key strategy for creating diverse molecular architectures. acs.org

The position of the halogen on the pyridine ring is crucial, as it directs further chemical modifications. For example, different positions on the ring are susceptible to either nucleophilic or electrophilic substitution, and the presence of a halogen can influence the regioselectivity of these reactions. nih.gov The development of selective halogenation methods for pyridines is an active area of research, as it allows for precise control over the synthesis of complex molecules. acs.orgnih.gov

Recent studies have focused on developing new reagents and methods for the selective halogenation of pyridines under mild conditions. acs.orgnih.gov These advancements are critical for the efficient synthesis of halopyridine intermediates, which are in high demand for drug discovery and materials science applications. nih.gov Molecular modeling simulations are also being used to understand the electronic properties of halogenated pyridines and to predict their reactivity. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSHCKSYISAKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297786 | |

| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142194-47-5 | |

| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Pyrrolidin 1 Ylpyridine and Its Derivatives

Advanced Synthetic Routes to the Core Structure

The formation of the 4-Bromo-2-pyrrolidin-1-ylpyridine scaffold can be approached through several distinct synthetic pathways, each leveraging different aspects of pyridine (B92270) chemistry.

Substitution reactions are fundamental to the functionalization of pyridine rings. The inherent electronic properties of the pyridine ring, with the nitrogen atom rendering the α (2,6) and γ (4) positions electron-deficient, dictate the regioselectivity of these reactions. stackexchange.com For the synthesis of this compound, a precursor such as 2-chloropyridine (B119429) can be used. The reaction with pyrrolidine (B122466), often under heating, facilitates a nucleophilic aromatic substitution to yield 2-(pyrrolidin-1-yl)pyridine (B2521158). youtube.comsigmaaldrich.com Subsequent bromination at the electron-rich 4-position would then yield the final product. The Chichibabin reaction, a classic example, involves reacting pyridine with an alkali-metal amide to form 2-aminopyridine (B139424), highlighting the reactivity of the 2-position towards nucleophiles. wikipedia.org

Palladium-catalyzed cross-coupling reactions have become indispensable tools for constructing complex molecules, including functionalized pyridines. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While a direct one-step synthesis of this compound via this method is not commonly documented, the principles are well-established for creating substituted pyridines. For instance, palladium catalysts are used in the multicomponent synthesis of indolizines starting from 2-bromopyridines, demonstrating the activation of the C-Br bond for further functionalization. nih.govsemanticscholar.org Similarly, palladium-catalyzed carboamination reactions can generate substituted pyrrolidines from aryl bromides and aminoalkenes. nih.gov These strategies underscore the potential for building the 2-pyrrolidin-1-ylpyridine core through a convergent synthesis, where pre-functionalized fragments are coupled using a palladium catalyst.

The introduction of a bromine atom at a specific position on the pyridine ring requires careful control of reaction conditions to achieve the desired regioselectivity. For the synthesis of this compound, the starting material would be 2-(pyrrolidin-1-yl)pyridine. The pyrrolidinyl group at the C-2 position acts as an activating, ortho-para directing group, thereby directing electrophilic substitution to the C-3 (ortho) and C-5 (para) positions. However, direct bromination can be complex.

A more controlled and highly regioselective method involves the use of pyridine N-oxides. The N-oxide function activates the pyridine ring for both electrophilic and nucleophilic attack and can direct substituents to specific positions. researchgate.net For example, regioselective bromination of fused pyridine N-oxides has been achieved with high yields using reagents like p-toluenesulfonic anhydride (B1165640) and tetrabutylammonium (B224687) bromide, avoiding harsher reagents like Br₂ or POBr₃. tcichemicals.com A synthetic strategy could therefore involve the oxidation of 2-(pyrrolidin-1-yl)pyridine to its N-oxide, followed by a directed bromination at the 4-position, and subsequent removal of the N-oxide group.

Nucleophilic aromatic substitution (SNAr) is a powerful method for synthesizing substituted pyridines. wikipedia.org This reaction is particularly effective when the pyridine ring is substituted with electron-withdrawing groups and a good leaving group, such as a halide. The SNAr mechanism proceeds via an addition-elimination pathway, involving a temporary disruption of aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The synthesis of this compound can be efficiently achieved via an SNAr reaction starting from a 2,4-dihalopyridine, such as 2,4-dibromopyridine (B189624) or 4-bromo-2-chloropyridine. The C-2 and C-4 positions of the pyridine ring are electronically activated towards nucleophilic attack. stackexchange.com When reacting a 2,4-dihalopyridine with pyrrolidine, the substitution occurs preferentially at the more reactive 2-position. This regioselectivity is driven by the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate formed during attack at the C-2 or C-4 position. stackexchange.com The reaction is typically carried out by heating the reactants, sometimes in the presence of a base, to yield this compound. youtube.com

Derivatization Strategies for this compound

The bromine atom at the C-4 position of this compound serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are the cornerstone for modifying the C-Br bond in this compound, allowing for the introduction of various aryl, vinyl, and alkynyl groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a highly versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to couple aryl or vinyl boronic acids or their esters with this compound to generate biaryl or styrenyl derivatives. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. mdpi.com Efficient coupling of 2-pyridyl nucleophiles often requires specific catalyst systems to overcome challenges like slow transmetalation and protodeboronation. nih.gov

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 4-Phenyl-2-(pyrrolidin-1-yl)pyridine | 60 |

| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 4-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pyridine | 85+ |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 4-(3,5-Bis(trifluoromethyl)phenyl)-2-(pyrrolidin-1-yl)pyridine | 82 |

| 4-Anisylboronic acid | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 4-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pyridine | 74 |

This table presents representative Suzuki-Miyaura coupling reactions based on analogous systems and established methodologies. mdpi.comnih.govresearchgate.net The specific yields for the direct coupling with this compound may vary.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with trans selectivity. organic-chemistry.orglibretexts.org In the context of this compound, this reaction allows for the introduction of vinyl groups at the 4-position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. While high temperatures are often required, modern catalyst systems can operate under milder conditions. mdpi.comnih.gov

| Alkene | Catalyst | Base | Solvent | Product | Yield (%) |

| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | (E)-4-Styryl-2-(pyrrolidin-1-yl)pyridine | Good |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | (E)-n-Butyl 3-(2-(pyrrolidin-1-yl)pyridin-4-yl)acrylate | Good |

| 4-Vinylpyridine | Pd(OAc)₂ | Ag₂CO₃ | Dioxane | 4-(2-(2-(pyrrolidin-1-yl)pyridin-4-yl)vinyl)pyridine | Moderate |

This table illustrates potential Heck coupling reactions. Yields are qualitative and based on established protocols for similar aryl bromides. organic-chemistry.orgmdpi.comresearchgate.net

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. This reaction is the primary method for introducing alkyne functionalities onto the pyridine ring of this compound, leading to the synthesis of arylalkyne derivatives. organic-chemistry.orgyoutube.com The resulting alkynes are valuable intermediates that can undergo further chemical transformations.

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 4-(Phenylethynyl)-2-(pyrrolidin-1-yl)pyridine | Good |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 4-((Trimethylsilyl)ethynyl)-2-(pyrrolidin-1-yl)pyridine | Good |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 4-(Hex-1-yn-1-yl)-2-(pyrrolidin-1-yl)pyridine | Good |

This table shows representative Sonogashira coupling reactions. Yields are qualitative and based on standard procedures for bromo-pyridines. libretexts.orgorganic-chemistry.orgresearchgate.net

Modifications of the Pyrrolidine Ring: Alkylation and Acylation Reactions

The pyrrolidine moiety within the this compound scaffold presents opportunities for structural diversification through alkylation and acylation reactions. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

Alkylation: N-alkylation of the pyrrolidine ring fused to a chlorin (B1196114) system has been achieved using microwave irradiation with various alkyl halides, such as methyl 4-(bromomethyl)benzoate (B8499459), 1,4-diiodobutane, and N-(2-bromoethyl)phthalimide. nih.gov This approach offers a straightforward method to introduce functionalized alkyl chains onto the nitrogen atom of the pyrrolidine ring. nih.gov For instance, the reaction of an NH pyrrolidine-fused chlorin with methyl 4-(bromomethyl)benzoate under microwave assistance provides a direct route to incorporate a carboxylic acid functionality after subsequent hydrolysis. nih.gov This highlights a strategy for creating derivatives with enhanced polarity or specific binding capabilities.

Acylation: Acylation of the pyrrolidine nitrogen introduces an amide functionality, which can serve as a versatile synthetic handle for further elaboration. This can be accomplished using acylating agents like dansyl chloride. nih.gov The synthesis of new chlorin-dansyl dyads by reacting dansyl chloride with a 2-aminoethyl pyrrolidine-fused chlorin demonstrates the feasibility of attaching complex reporter groups through acylation. nih.gov Such modifications are crucial for developing probes for biological imaging or as intermediates in more complex synthetic sequences. For example, N-benzoylation of 2-azabicyclo[3.1.0]hex-3-ene derivatives, which are related to pyrrolidine scaffolds, is readily achieved using benzoyl chloride and pyridine. nih.gov

The table below summarizes examples of alkylation and acylation reactions on related pyrrolidine-containing scaffolds.

| Starting Material | Reagent | Reaction Type | Product Feature | Reference |

| NH pyrrolidine-fused chlorin | Methyl 4-(bromomethyl)benzoate | N-Alkylation (Microwave) | Carboxylic acid precursor | nih.gov |

| NH pyrrolidine-fused chlorin | N-(2-bromoethyl)phthalimide | N-Alkylation (Microwave) | Phthalimide-protected amine | nih.gov |

| 2-Aminoethyl pyrrolidine-fused chlorin | Dansyl chloride | N-Acylation | Dansyl fluorophore | nih.gov |

| N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene | Benzoyl chloride, Pyridine | N-Benzoylation | N-benzoyl group | nih.gov |

Synthesis of Related Pyrrolidinyl-Pyridine Scaffolds

The synthesis of pyrrolidinyl-pyridine scaffolds, including those structurally related to this compound, can be achieved through various synthetic strategies. A common method involves the nucleophilic aromatic substitution (SNAr) on a suitably substituted pyridine ring.

One approach involves the reaction of a dihalopyridine with pyrrolidine. The inherent reactivity differences in the pyridine ring often allow for regioselective substitution. For instance, in dihalopyridines, the position ortho or para to the ring nitrogen is generally more activated towards nucleophilic attack. stackexchange.com This principle can be exploited for the selective introduction of the pyrrolidine moiety at the 2-position of a 2,4-dihalopyridine.

Another powerful method for constructing the C-N bond is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is known for its broad substrate scope and functional group tolerance, making it a versatile tool for synthesizing N-aryl pyrrolidines.

Furthermore, the synthesis can be designed by building the pyridine ring itself. Multi-component reactions offer an efficient way to construct highly substituted pyridine rings from acyclic precursors. nih.gov For example, a one-pot, four-component reaction involving an aldehyde, an active methylene (B1212753) compound, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can yield complex pyridine structures under microwave irradiation. nih.gov

A novel photo-promoted ring contraction of pyridines using silylborane has been developed to produce pyrrolidine derivatives. nih.govnih.gov This method provides access to 2-azabicyclo[3.1.0]hex-3-ene skeletons which are valuable synthons for functionalized pyrrolidines. nih.govnih.gov

The following table outlines some synthetic strategies for related pyrrolidinyl-pyridine scaffolds.

| Synthetic Strategy | Key Reagents/Intermediates | Product Type | Reference |

| Nucleophilic Aromatic Substitution | Dihalopyridine, Pyrrolidine | 2-Pyrrolidinyl-halopyridine | stackexchange.com |

| Multi-component Reaction | Aldehyde, Ethyl cyanoacetate, Acetophenone, Ammonium acetate | Polysubstituted Pyridines | nih.gov |

| Photo-promoted Ring Contraction | Pyridine, Silylborane | 2-Azabicyclo[3.1.0]hex-3-ene (pyrrolidine precursor) | nih.govnih.gov |

| Reaction of Pyridin-2-yl-4-oxobutanal | (R)-1-(4-methoxyphenyl)ethan-1-amine | Pyrrolidine derivatives | nih.gov |

Chemo- and Regioselectivity in Synthesis

The synthesis of specifically substituted pyridines like this compound requires precise control over chemo- and regioselectivity. When multiple reactive sites are present, directing the incoming substituents to their intended positions is a primary synthetic challenge.

In the context of nucleophilic aromatic substitution (SNAr) on pyridine rings, the inherent electronic properties of the heterocycle play a crucial role in directing regioselectivity. Nucleophilic attack is favored at the electron-deficient C-2 and C-4 positions (ortho and para to the nitrogen atom). stackexchange.com This is because the negative charge in the resulting anionic intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.com This inherent preference allows for the selective substitution at these positions over the C-3 position. stackexchange.com

When a dihalopyridine, such as 2,4-dichloropyridine (B17371) or 2,4-dibromopyridine, is used as a substrate, the substitution of the first halogen with pyrrolidine would preferentially occur at the more activated C-2 or C-4 position. The presence of strongly electron-withdrawing groups activates the ring for SNAr, and the substitution occurs preferentially at positions ortho and para to these activating groups. masterorganicchemistry.com Leaving groups that are meta to an activating group are significantly less reactive. youtube.com

In cases where the intrinsic selectivity is not sufficient, chemists can employ directing groups or modify reaction conditions to achieve the desired regiochemical outcome. For instance, the metallation of 2-chloropyridine can be directed to the 3-position, allowing for the introduction of a carbonyl group, which can then be used to construct fused ring systems. rsc.org The development of blocking groups that temporarily occupy one position to direct a reaction to another is also a viable strategy for achieving regioselectivity in pyridine functionalization. nih.gov

The table below highlights factors influencing selectivity in pyridine synthesis.

| Factor | Influence on Synthesis | Example | Reference |

| Electronic Properties of Pyridine Ring | Directs nucleophilic attack to C-2 and C-4 positions. | Stabilization of the Meisenheimer intermediate through charge delocalization onto the nitrogen atom. | stackexchange.com |

| Activating Groups | Enhances reactivity at ortho and para positions for SNAr. | Nitro groups activate the ring for nucleophilic substitution. | masterorganicchemistry.comyoutube.com |

| Directed Metallation | Allows functionalization at positions not typically susceptible to direct substitution. | Ortho-metallation of 2-chloropyridine to introduce substituents at C-3. | rsc.org |

| Blocking Groups | Temporarily protects a reactive site to force reaction at another position. | A maleate-derived blocking group for directing Minisci-type alkylation to C-4. | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is aimed at reducing the environmental impact of chemical processes. Key areas of focus include the use of alternative energy sources, greener solvents, and the development of more efficient catalytic systems.

Microwave-assisted synthesis has emerged as a significant tool in green chemistry, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govrasayanjournal.co.in This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridines and pyrroles. nih.govnih.gov For example, the one-pot, four-component synthesis of substituted pyridines can be efficiently carried out under microwave irradiation, significantly reducing the reaction time from hours to minutes. nih.gov Microwave heating has also been employed for the N-alkylation of pyrrolidine rings in related macrocyclic systems, demonstrating its utility in post-synthesis modifications. nih.gov

The choice of solvent is another critical aspect of green synthesis. Efforts are being made to replace hazardous volatile organic compounds with more environmentally benign alternatives like water, ethanol (B145695), or even solvent-free conditions. nih.govrasayanjournal.co.in Solvent-free methodologies for creating multi-substituted pyridines at room temperature have been reported, offering a cleaner reaction profile. nih.gov

Furthermore, the development of novel catalytic systems that are more sustainable is a key research area. This includes the use of metal-free catalysts or earth-abundant metal catalysts to replace precious and toxic heavy metals. rasayanjournal.co.in While not specific to this compound, the development of a novel catalyst for the synthesis of 2-vinyl pyridine has been shown to reduce energy consumption and lead to a cleaner process. google.com

The following table summarizes some green chemistry approaches applicable to the synthesis of pyridine derivatives.

| Green Chemistry Approach | Advantage | Application Example | Reference |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, energy efficiency. | One-pot multi-component synthesis of substituted pyridines. | nih.govrasayanjournal.co.innih.gov |

| Solvent-Free Reactions | Reduced waste, simplified workup, lower environmental impact. | Synthesis of multi-substituted pyridines at room temperature. | nih.gov |

| Use of Greener Solvents | Reduced toxicity and environmental harm. | Using ethanol as a solvent in microwave-assisted pyridine synthesis. | nih.gov |

| Novel Catalysis | Reduced energy consumption, cleaner process. | A new catalyst system for 2-vinyl pyridine synthesis. | google.com |

Spectroscopic and Analytical Characterization Techniques for 4 Bromo 2 Pyrrolidin 1 Ylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Bromo-2-pyrrolidin-1-ylpyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of each atom and the connectivity between them. researchgate.netrsc.org

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring. The protons on the substituted pyridine ring are in the aromatic region, while the pyrrolidine protons appear in the aliphatic region. The chemical shifts (δ) are influenced by the electron-withdrawing bromine atom and the electron-donating pyrrolidinyl group.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct chemical environment. Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net Furthermore, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are employed to establish proton-proton and proton-carbon correlations, respectively, which helps in definitively assigning all signals and confirming the connectivity of the atoms within the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H | H-3, H-5, H-6 | 6.5 - 8.5 | - |

| Pyrrolidine-H | -CH₂- (alpha to N) | 3.3 - 3.7 | 45 - 55 |

| Pyrrolidine-H | -CH₂- (beta to N) | 1.9 - 2.2 | 24 - 28 |

| Pyridine-C | Aromatic Carbons | - | 100 - 160 |

Note: The values presented are typical ranges and can be influenced by the solvent and other experimental conditions. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. slideshare.net When this compound is analyzed by MS, it is first ionized to form a molecular ion (M⁺˙). libretexts.org

A key characteristic in the mass spectrum of this compound is the presence of a distinctive isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info This results in two peaks of almost equal intensity separated by two mass-to-charge (m/z) units, referred to as the M⁺˙ and [M+2]⁺˙ peaks, which is a clear indicator of the presence of a single bromine atom in the molecule. docbrown.info

The high-energy ionization process causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps to confirm the structure. libretexts.org For this compound, common fragmentation pathways would involve the cleavage of the pyrrolidine ring or the loss of the bromine atom. libretexts.org The stability of the resulting fragment ions, such as resonance-stabilized acylium ions or carbocations, often dictates the most abundant peaks (base peak) in the spectrum. libretexts.orglibretexts.org

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion (Structure) | Description | Predicted m/z |

| [C₉H₁₁BrN₂]⁺˙ | Molecular Ion (M⁺˙) | 226/228 |

| [C₉H₁₁N₂]⁺ | Loss of Bromine radical (M-Br)⁺ | 147 |

| [C₅H₃BrN]⁺˙ | Loss of Pyrrolidine | 158/160 |

| [C₄H₈N]⁺ | Pyrrolidinyl fragment | 70 |

Note: m/z values correspond to the major isotopes. The 226/228 and 158/160 pairs reflect the ⁷⁹Br/⁸¹Br isotopic distribution.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for separating, identifying, and quantifying the components in a mixture. ptfarm.pl These methods are the industry standard for determining the purity of chemical compounds like this compound. pyglifesciences.com

The most common mode used for this type of analysis is reverse-phase (RP) HPLC. In a typical setup, the sample is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18) propelled by a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile. sielc.com Components of the sample separate based on their differing affinities for the stationary and mobile phases.

A detector, typically a UV-Vis detector, measures the absorbance of the eluting components at a specific wavelength. For a pure sample of this compound, the resulting chromatogram would show a single, sharp, symmetrical peak at a characteristic retention time. The presence of additional peaks would indicate impurities. The area under the peak is directly proportional to the concentration of the compound, allowing for precise quantitative analysis when calibrated with a standard of known concentration. ptfarm.pl For applications requiring subsequent mass spectrometry analysis, a volatile buffer like formic acid is often added to the mobile phase. sielc.comsielc.com

Table 3: Typical HPLC/UPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Condition |

| Column | Reverse-Phase C18, C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Modifier | Formic Acid or Phosphoric Acid |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.5 mL/min (UPLC) |

| Detection | UV at 254 nm or other relevant wavelength |

| Column Temperature | 25 - 40 °C |

Source: General conditions adapted from methodologies for related bromo- and pyridinyl- compounds. sielc.comamericanlaboratory.com

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique provides unequivocal proof of a molecule's structure by mapping the electron density of its atoms. nih.gov

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and bombarded with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern.

By analyzing the positions and intensities of the spots in this pattern, scientists can calculate the arrangement of atoms within the crystal lattice. The resulting structural model provides highly accurate data on bond lengths, bond angles, and torsional angles. It also reveals information about the molecule's conformation (the spatial arrangement of its atoms) and any intermolecular interactions, such as hydrogen bonding or stacking, that occur in the solid state. While the specific crystal structure for this compound is not widely published, this technique has been successfully applied to complex bromodomain inhibitors and other heterocyclic systems to confirm their structures and understand their binding mechanisms. nih.govnih.govresearchgate.net

Theoretical and Computational Investigations of this compound

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific theoretical and computational studies focused solely on the compound this compound. While computational chemistry is a powerful tool for characterizing novel compounds, dedicated research on this particular molecule's electronic structure, conformational dynamics, reaction mechanisms, and structure-activity relationships using advanced computational methods does not appear to be publicly available.

The following sections outline the types of computational investigations that are typically performed on chemical compounds for drug discovery and material science, providing a framework for potential future studies on this compound.

Theoretical and Computational Investigations of 4 Bromo 2 Pyrrolidin 1 Ylpyridine

No specific Density Functional Theory (DFT) studies on 4-Bromo-2-pyrrolidin-1-ylpyridine have been identified in the public domain.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (electron density, molecular orbitals) of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of a molecule like this compound, DFT calculations could provide valuable insights into its geometry, electronic properties, and reactivity. For instance, DFT can be employed to calculate properties such as ionization potential, electron affinity, and molecular electrostatic potential, which are crucial for understanding the molecule's behavior in chemical reactions. A study on various pyridine (B92270) derivatives utilized DFT to establish the geometry of the tested compounds. nih.govbohrium.com

A hypothetical DFT study on this compound would likely involve the optimization of its molecular geometry to find the most stable conformation. Subsequent calculations could then determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific DFT studies for this compound were found.

There are no specific published Molecular Dynamics (MD) simulation studies focusing on this compound.

MD simulation is a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable and frequently occurring three-dimensional structures in different environments (e.g., in a vacuum, in water, or in the presence of a biological target). Understanding the conformational flexibility of the pyrrolidine (B122466) ring and its orientation relative to the pyridine ring would be crucial for understanding its potential interactions with biological macromolecules.

No specific quantum chemical calculation studies detailing the reaction mechanisms of this compound have been found.

Quantum chemical calculations, which include methods like DFT, are instrumental in elucidating the mechanisms of chemical reactions. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products. For this compound, such calculations could be used to investigate its reactivity in various chemical transformations, such as nucleophilic aromatic substitution at the bromine-substituted carbon or reactions involving the pyrrolidine nitrogen.

Specific in silico analyses for the structure-activity relationships (SAR) of this compound are not available in the reviewed literature. Pyridine derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov

There are no specific molecular docking studies published for this compound.

Molecular docking is a key tool in structural molecular biology and computer-assisted drug design. The goal of ligand-protein docking is to predict the predominant binding mode(s) of a ligand with a protein of known three-dimensional structure. A hypothetical docking study of this compound would involve computationally placing the molecule into the binding site of a specific biological target (e.g., an enzyme or a receptor). The results would be scored based on the predicted binding affinity, providing insights into the potential biological activity of the compound. Such studies are common for broader classes of compounds like pyridine and pyrrolidine derivatives. nih.govscispace.com For example, molecular docking has been used to study pyridine derivatives as potential inhibitors for SARS-CoV-2. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound against a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Target X | - | - |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific molecular docking studies for this compound were found.

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have been developed.

QSAR models are regression or classification models used in the chemical and biological sciences. They relate a set of predictor variables (X), such as physicochemical properties or theoretical molecular descriptors of chemicals, to the potency of the response variable (Y), which is often a biological activity. A QSAR study would require a dataset of structurally related compounds with experimentally determined biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. QSAR studies have been conducted on pyrrolidine derivatives to identify potential inhibitors of specific biological targets. scispace.com

Biological and Pharmacological Research of 4 Bromo 2 Pyrrolidin 1 Ylpyridine Analogs

Evaluation of Antimicrobial Properties

The search for novel antimicrobial agents is a critical area of pharmaceutical research. Analogs of 4-Bromo-2-pyrrolidin-1-ylpyridine have been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Antibacterial Activity against Specific Strains

Studies have explored the efficacy of pyridine (B92270) derivatives against both Gram-positive and Gram-negative bacteria. For instance, research on N-alkylated pyridine-based organic salts has demonstrated notable antibacterial activity. One such study reported that a specific salt exhibited significant inhibition against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) at a concentration of 100 μg/mL. nih.gov Similarly, certain isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides containing bromo, methoxy, and chloro groups have shown high activity, in some cases surpassing standard drugs like norfloxacin. nih.gov

Another area of investigation involves pyridin-2-yl-carbamodithioates. Several derivatives from this class displayed significant activity against Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.50 µg/ml. fabad.org.tr Specifically, compounds 4a and 4c from this series were found to be potent against E. coli, with an MIC value of 15.62 µg/ml. fabad.org.tr

While these studies highlight the potential of the broader pyridine class, specific data on the antibacterial activity of direct analogs of this compound against particular strains remains a subject for more focused research.

Interactive Data Table: Antibacterial Activity of Pyridine Analogs

| Compound Class | Bacterial Strain | Activity/MIC Value | Reference |

| N-alkylated pyridine salts | S. aureus, E. coli | 56% & 55% inhibition at 100 μg/mL | nih.gov |

| Isonicotinic acid hydrazides | Various | High activity | nih.gov |

| Pyridin-2-yl-carbamodithioates | P. aeruginosa | 31.25-62.50 µg/ml | fabad.org.tr |

| Pyridin-2-yl-carbamodithioates | E. coli | 15.62 µg/ml | fabad.org.tr |

Antifungal Activity

The antifungal potential of pyridine derivatives has also been a focus of scientific inquiry. For example, some isonicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents have shown antimicrobial activity comparable to fluconazole (B54011) against fungi like Candida albicans and Aspergillus niger. nih.gov Additionally, certain Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide exhibited high antifungal activity against C. albicans and Candida glabrata with MIC values of 12.5 μg/mL. nih.gov

Research on pyrrolo[1,2-a]quinoline (B3350903) derivatives, which share some structural similarities, has identified compounds with potent antifungal activity against C. albicans. Derivatives BQ-06, 07, and 08 demonstrated high efficacy with MICs of 0.4 µg/mL. nih.gov

Mechanisms of Antimicrobial Action

The mechanisms through which these pyridine analogs exert their antimicrobial effects are varied. For some pyridine derivatives, the mode of action is believed to involve the inhibition of essential cellular processes. For instance, in silico molecular docking studies of pyridin-2-yl-carbamodithioates suggest that they may act by inhibiting enzymes crucial for bacterial cell wall synthesis, such as the E. coli MurD enzyme. fabad.org.tr The primary driving force for the binding of these compounds to the enzyme appears to be van der Waals interactions. fabad.org.tr

Investigation of Anticancer Activities

The development of novel anticancer agents is a cornerstone of oncological research. Analogs of this compound are being explored for their potential to combat various cancers.

Cytotoxic Potential against Cancer Cell Lines (e.g., A549, HCT-116, MCF-7)

A number of studies have reported on the cytotoxic effects of pyridine derivatives on various cancer cell lines. For instance, a stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), demonstrated strong growth inhibitory activity in cultured human lung cancer cells (A549), with an IC50 value of 0.03 µM. nih.gov In another study, a 4-bromo-4'-chloro pyrazoline analog of curcumin (B1669340) showed enhanced anticancer activity against human cervical cancer (HeLa) cells. nih.gov

Research on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives has also yielded promising results. One compound, 3a (4-Chloro-5-(4-methoxyphenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidine), was found to be lethal to nine different cancer cell lines and exhibited significant antitumor activity against 29 cell lines. nih.gov

Interactive Data Table: Cytotoxic Activity of Bromo-Pyridine Analogs

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Lung) | 0.03 µM | nih.gov |

| 4-bromo-4'-chloro pyrazoline curcumin analog | HeLa (Cervical) | 8.7 µg/mL | nih.gov |

Effects on Cell Cycle Progression (e.g., G2/M phase arrest)

A key mechanism through which many anticancer agents work is by interfering with the cell cycle of cancer cells, often leading to cell cycle arrest and subsequent apoptosis (programmed cell death).

The stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), was found to induce arrest at the G2/M phase of the cell cycle in A549 lung cancer cells. nih.gov This arrest was correlated with the down-regulation of the checkpoint protein cyclin B1. nih.gov Similarly, a chalcone (B49325) derivative, 1C, induced a significant G2/M arrest in both sensitive and resistant ovarian cancer cell lines. nih.gov This effect was observed to be associated with the generation of reactive oxygen species (ROS). nih.gov

Furthermore, studies on other anticancer compounds have demonstrated that G2/M phase arrest is a common mechanism of action. For example, probimane (B1678241) and MST-16, two bisdioxopiperazine derivatives, were noted to cause cell cycle G2/M phase arrest and block chromosome segregation in human tumor cell lines. capes.gov.br

Inhibition of Tubulin Polymerization

A significant area of investigation for analogs of this compound has been their potential as anticancer agents that target tubulin polymerization. Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division. Inhibition of this process can lead to cell cycle arrest and ultimately, cell death, making it a valuable strategy in cancer therapy.

Research into 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine derivatives has identified these compounds as promising anti-tubulin agents. nih.gov A series of these derivatives demonstrated selective cytotoxic potential against various cancer cell lines, including A549 (lung), HCT-116 (colon), and MCF-7 (breast) cancer cells, with potencies comparable to the established anticancer drug 5-Fluorouracil. nih.gov

The most potent derivative from this series, compound 7h , was found to prevent tubulin polymerization, leading to the arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov Molecular docking studies confirmed that this activity is likely due to the compound binding to the colchicine (B1669291) site on tubulin, thereby inducing depolymerization of microtubules. nih.gov

Table 1: Anticancer Activity of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine Analogs IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

| Compound | A549 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

|---|---|---|---|

| Derivative 7h | Data not specified | Data not specified | Data not specified |

| Derivative 7k | Data not specified | Data not specified | Data not specified |

| 5-Fluorouracil (Control) | Data not specified | Data not specified | Data not specified |

Other related structures, such as 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which share the pyrrolidine (B122466) motif, have also been identified as a promising scaffold for developing novel tubulin polymerization inhibitors. This further underscores the importance of the pyrrolidine chemical group in designing compounds that target the tubulin cytoskeleton.

Induction of Apoptosis and Inhibition of Cell Migration

The anticancer effects of this compound analogs are not limited to the inhibition of tubulin polymerization. Research has shown that these compounds can also induce programmed cell death (apoptosis) and prevent the spread of cancer cells by inhibiting their migration.

The cell cycle arrest in the G2/M phase, as observed with derivatives like compound 7h , is a common trigger for apoptosis. nih.gov Furthermore, studies on broader classes of piperidine (B6355638) derivatives, of which these analogs are a part, have demonstrated clear pro-apoptotic and anti-migration activities. For instance, certain piperidine derivatives induce apoptosis in cancer cells by modulating the expression levels of key regulatory proteins, such as decreasing the anti-apoptotic proteins BCL-2 and XIAP while increasing the pro-apoptotic protein BAX. nih.gov Some derivatives have also been reported to increase the synthesis of cytochrome C and activate caspases, which are crucial executioners of the apoptotic pathway. nih.gov

In addition to inducing cell death, these compounds can inhibit the migration and invasion of cancer cells. nih.gov For example, treatment with 2-amino-4-(1-piperidine)pyridine was found to prohibit the proliferation of HT29 and DLD-1 colon cancer cells and inhibit their ability to migrate and invade. nih.gov Similarly, piperine, a natural compound containing a piperidine ring, has been shown to inhibit the migration of W1TR cells, suggesting an anti-metastatic potential. researchgate.net

Modulation of Signaling Pathways (e.g., PI3K/Akt, NF-kB)

The cellular processes of proliferation, apoptosis, and migration are tightly controlled by complex intracellular signaling pathways. The anticancer activities of this compound analogs are believed to be mediated through the modulation of key pathways such as the PI3K/Akt and NF-κB signaling cascades.

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and metabolism, and its overactivation is a common feature in many cancers. nih.gov Downstream of this pathway, the transcription factor NF-κB plays a pivotal role in inflammation, immune responses, and cancer development by controlling the expression of genes involved in cell survival and proliferation. nih.govnih.gov There is significant crosstalk between these two pathways, with Akt being capable of activating NF-κB. nih.govnih.gov

Dysregulation of the PI3K/Akt/NF-κB axis contributes to cancer progression by promoting cell proliferation and inhibiting apoptosis. nih.govnih.gov The ability of various anticancer agents to induce apoptosis and arrest the cell cycle is often linked to their capacity to inhibit these survival pathways. ejmo.org For example, the transcriptional regulation of anti-apoptotic BCL2 family genes is controlled by the RAS-PI3K-AKT-NF-κB pathway. nih.gov Therefore, it is highly probable that the observed anticancer effects of this compound analogs, such as cell cycle arrest and induction of apoptosis, are a result of their inhibitory action on the PI3K/Akt and/or NF-κB signaling pathways.

Receptor Binding and Modulation Studies

Beyond their anticancer properties, analogs of this compound have been explored for their ability to interact with and modulate key receptors in the central nervous system, highlighting their potential for treating neurological and psychiatric disorders.

Serotonin (B10506) Receptor (5-HT6, 5-HT7) Antagonism and Agonism

The serotonin 5-HT6 receptor is a promising target for cognitive enhancement in conditions like Alzheimer's disease. eurekaselect.com Analogs of this compound have been designed and evaluated as potent antagonists for this receptor.

A notable example is the compound 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, which proved to be a very potent and selective 5-HT6 receptor antagonist with a pKi of 9.0. nih.gov This high affinity indicates a strong binding to the receptor. The blockade of 5-HT6 receptors is thought to enhance cholinergic and glutamatergic neurotransmission, which is beneficial for cognitive function. nih.gov The development of such potent and selective antagonists underscores the therapeutic potential of the this compound scaffold in the context of cognitive disorders. While the 5-HT7 receptor is also a target for neurological conditions, the primary focus for these specific analogs has been on the 5-HT6 receptor. ambeed.com

Table 2: 5-HT6 Receptor Binding Affinity of a this compound Analog

| Compound | Binding Affinity (pKi) | Receptor Target |

|---|---|---|

| 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine | 9.0 | 5-HT6 |

Cannabinoid Receptor (CB1) Allosteric Modulation

The cannabinoid receptor 1 (CB1) is another important G protein-coupled receptor (GPCR) in the central nervous system, involved in regulating processes like pain, appetite, and mood. nih.govnih.gov Instead of directly activating or blocking the receptor at its primary (orthosteric) site, some this compound analogs function as allosteric modulators, binding to a secondary site to fine-tune the receptor's response to its natural ligands. nih.gov

Specifically, the diarylurea derivative PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea) , which contains the 2-(pyrrolidin-1-yl)pyridine (B2521158) core structure, has been identified as a negative allosteric modulator (NAM) of the CB1 receptor. nih.gov This compound enhances the binding of CB1 agonists (a characteristic of a positive allosteric modulator or PAM) but reduces the functional response or efficacy of the agonist (the defining feature of a NAM). nih.gov This unique profile allows for a more subtle modulation of the endocannabinoid system compared to traditional antagonists, which may offer therapeutic advantages and reduce side effects. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacological profile of a lead compound. For derivatives of this compound, SAR studies have provided valuable insights for different biological targets.

In the context of CB1 receptor allosteric modulation , SAR studies on PSNCBAM-1 and its analogs have revealed key structural requirements for activity. It was found that modifications at two main positions were critical. The presence of alkyl substitutions on the 2-aminopyridine (B139424) moiety and the incorporation of electron-deficient aromatic groups at the 4-chlorophenyl position were important for maintaining or improving potency at the CB1 receptor. nih.gov For instance, substituting the 4-chlorophenyl group with a 4-cyanophenyl group resulted in a compound with the highest potency in both calcium mobilization and radioligand binding assays. nih.gov

For 5-HT6 receptor antagonists , SAR studies have also been informative. In a series of aryl pyridyl sulfones, the pyrrolidinyl derivative demonstrated the highest potency. nih.gov Further investigation into stereochemistry revealed a preference for the S-enantiomers over the R-enantiomers for affinity to the 5-HT6 receptor, highlighting the importance of three-dimensional structure in receptor binding. nih.gov

In the development of anti-tubulin agents , the diverse substitutions on the pyrrolidine scaffold have shown an incredible ability to regulate various targets, leading to excellent anti-proliferative activities. The specific substitutions on the 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine core are directly tied to their cytotoxic potential against different cancer cell lines, although detailed SAR from this specific series is part of ongoing research. nih.gov

These SAR studies are fundamental to the rational design of new, more effective therapeutic agents based on the this compound scaffold.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of 2-(pyrrolidin-1-yl)pyridine analogs is profoundly influenced by the nature and position of substituents on both the pyridine and pyrrolidine rings. Various studies have demonstrated that even minor chemical alterations can lead to significant changes in biological potency and selectivity across different therapeutic targets.

Research into 2-aminopyridine derivatives has shown that modifications to this core structure can significantly impact their inhibitory activity against various enzymes. For instance, in the development of novel anticancer agents, a series of 2-aminopyridine derivatives were synthesized and evaluated as dual inhibitors of cyclin-dependent kinase 9 (CDK9) and histone deacetylase 1 (HDAC1). One promising compound from this series, which incorporates a modified pyridine core, demonstrated potent inhibitory activity against both CDK9 and HDAC1, with IC50 values of 88.4 nM and 168.9 nM, respectively. nih.gov This dual inhibition led to significant antiproliferative effects in both hematological and solid tumor cell lines. nih.gov

In the context of neurodegenerative diseases, analogs of 2-(pyrrolidin-1-yl)pyridine have been investigated as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. The substitution pattern on the pyrrolidine ring was found to be critical for potency. For example, a 6-(pyrrolidin-1-yl) analog showed promising activity, and the introduction of a methyl group at the 2-position of the pyrrolidine ring led to a significant breakthrough in potency. frontiersin.org

Furthermore, the antimicrobial potential of 2-aminopyridine derivatives has been explored. In one study, a series of these compounds were synthesized and tested against various microbial strains. The results indicated that specific substitutions are crucial for activity, with one analog exhibiting high potency against Gram-positive bacteria, particularly S. aureus and B. subtilis, with a minimum inhibitory concentration (MIC) of 0.039 µg/mL. acs.org

The following table summarizes the impact of various substituent modifications on the biological activity of 2-(pyrrolidin-1-yl)pyridine analogs and related compounds.

| Compound Class | Target/Activity | Key Substituent Modification | Impact on Potency/Selectivity |

| 2-Aminopyridine Derivatives | CDK9/HDAC1 Inhibition | Modified pyridine core | Potent dual inhibition (IC50 = 88.4 nM for CDK9, 168.9 nM for HDAC1) nih.gov |

| Pyrrolo[2,3-d]pyrimidine Derivatives | LRRK2 Inhibition | 6-(pyrrolidin-1-yl) group | Promising activity frontiersin.org |

| Pyrrolo[2,3-d]pyrimidine Derivatives | LRRK2 Inhibition | 6-((2R)-2-methylpyrrolidin-1-yl) group | Significant increase in potency frontiersin.org |

| 2-Aminopyridine Derivatives | Antibacterial | Specific substitutions | High potency against S. aureus and B. subtilis (MIC = 0.039 µg/mL) acs.org |

| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Macrofilaricidal | Isopropyl ether at R2, methylamine (B109427) at R1 | Trended toward in vivo efficacy nih.gov |

Stereochemical Influence on Biological Activity

The stereochemistry of the pyrrolidine ring and any chiral centers in its substituents plays a pivotal role in determining the biological activity of this compound analogs. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, leading to differences in potency, selectivity, and even the nature of the pharmacological response between stereoisomers.

The importance of stereochemistry is well-documented in medicinal chemistry. For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. This principle holds true for compounds containing a pyrrolidine scaffold. The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space, which can be critical for optimal binding to a target protein. nih.gov

A clear example of stereochemical influence was observed in a series of pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors. The (2R)-2-methylpyrrolidin-1-yl derivative was a potent inhibitor with a corrected Ki of 0.7 nM for LRRK2 G2019S. frontiersin.org In stark contrast, its (S)-enantiomer was significantly less active, with a corrected Ki of 212 nM, demonstrating a clear stereochemical preference for the (R)-configuration at the 2-position of the pyrrolidine ring. frontiersin.org

Similarly, in the study of pyrovalerone analogs, which are inhibitors of monoamine transporters, the racemic lead compound was resolved into its enantiomers. The S-isomer was found to be the more biologically active enantiomer, highlighting the importance of stereochemistry in this class of compounds as well.

The following table illustrates the influence of stereochemistry on the biological activity of selected pyrrolidine-containing compounds.

| Compound Class | Target | Stereoisomer | Biological Activity |

| Pyrrolo[2,3-d]pyrimidine Derivatives | LRRK2 G2019S | (2R)-2-methylpyrrolidin-1-yl | High potency (cKi = 0.7 nM) frontiersin.org |

| Pyrrolo[2,3-d]pyrimidine Derivatives | LRRK2 G2019S | (S)-2-methylpyrrolidin-1-yl | Lower potency (cKi = 212 nM) frontiersin.org |

| Pyrovalerone Analogs | Monoamine Transporters | S-isomer | More biologically active enantiomer |

Pharmacological Characterization in Preclinical Models

A series of 2-substituted pyridine derivatives were evaluated for their anticonvulsant activity in preclinical models. These compounds were tested against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet) in mice. Several analogs, including those with piperazino-ethanoxy and morpholino-hydroxypropyloxy side chains, demonstrated significant anticonvulsant effects in the MES model. nih.gov Additionally, some derivatives showed a notable ability to decrease elevated motor activity induced by amphetamine, suggesting potential applications in conditions characterized by psychomotor agitation. nih.gov

In the field of oncology, a novel 2-aminopyridine derivative, identified as a dual CDK9/HDAC1 inhibitor, was assessed in a mouse xenograft model using MV-4-11 cells. The compound exhibited significant antitumor potency, with a tumor growth inhibition (T/C) value of 29.98%, indicating its potential as an anticancer agent. nih.gov

Furthermore, a pyrrolidine-containing compound, PF-04455242, which acts as a selective κ-opioid receptor (KOR) antagonist, has undergone pharmacological characterization in rats. In these studies, PF-04455242 was shown to block the analgesic effects of KOR agonists. nih.gov The compound's ability to occupy KORs in the brain was also confirmed through ex vivo binding studies. nih.gov

The following table summarizes the preclinical pharmacological characterization of selected analogs.

| Compound Class | Preclinical Model | Pharmacological Effect | Key Findings |

| 2-Substituted Pyridine Derivatives | Mouse (MES-induced seizures) | Anticonvulsant | Significant activity against MES-induced seizures nih.gov |

| 2-Substituted Pyridine Derivatives | Mouse (Amphetamine-induced hyperactivity) | CNS depressant | Significant decrease in elevated motor activity nih.gov |

| 2-Aminopyridine Derivative | Mouse (MV-4-11 xenograft) | Anticancer | Significant tumor growth inhibition (T/C = 29.98%) nih.gov |

| Pyrrolidine-containing KOR Antagonist (PF-04455242) | Rat | KOR antagonism | Blockade of KOR agonist-induced analgesia nih.gov |

These preclinical studies underscore the diverse therapeutic potential of 2-(pyrrolidin-1-yl)pyridine analogs, with demonstrated activities in the central nervous system and oncology. The findings from these in vivo models are crucial for guiding the further development of this class of compounds.

Applications in Chemical Biology and Drug Discovery

Lead Compound Identification and Optimization in Drug Discovery

In the quest for new medicines, a "lead compound" is a chemical starting point that shows promising biological activity and can be chemically modified to enhance its therapeutic properties. jetir.org The 4-bromo-2-pyrrolidin-1-ylpyridine structure serves as a valuable core for identifying and optimizing such lead compounds.

Research has demonstrated the utility of a closely related scaffold in the development of anti-cancer agents. Scientists synthesized a series of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine-based derivatives as anti-tubulin agents. nih.gov In this study, the bromo-pyrrolidinyl core was a key component of the synthesized molecules, which exhibited selective cytotoxic potential against various cancer cell lines, including lung, colon, and breast cancer. One of the most potent derivatives was found to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization, a critical process for cell division. nih.gov This work underscores the potential of developing derivatives of this compound as lead compounds for new anti-cancer therapies.

The bromine atom on the pyridine (B92270) ring is particularly significant for lead optimization. It serves as a convenient chemical handle for introducing further molecular diversity through various cross-coupling reactions, allowing medicinal chemists to systematically modify the compound's structure to improve its potency, selectivity, and pharmacokinetic properties. chempanda.com

Scaffold-Based Drug Design Strategies

Scaffold-based drug design focuses on using a core molecular structure, or scaffold, that is known to interact with a specific class of biological targets. This strategy has proven effective in accelerating the discovery of new drugs. Both the pyridine and pyrrolidine (B122466) rings present in this compound are considered "privileged scaffolds" in medicinal chemistry.

Pyridine Scaffold: The six-membered heteroaromatic pyridine nucleus is a ubiquitous feature in a vast number of biologically active compounds, including natural products and FDA-approved drugs. nih.govmdpi.com Its presence often enhances water solubility and provides key interaction points with biological targets. The pyridine scaffold is a cornerstone in the design of therapeutic agents for a wide range of diseases. nih.govconnectedpapers.com

Pyrrolidine Scaffold: The five-membered, saturated pyrrolidine ring is also highly valued in drug design. nih.gov Its non-planar, three-dimensional structure allows for a more effective exploration of the binding pockets of proteins compared to flat aromatic rings. researchgate.net The stereogenic centers that can be present on the pyrrolidine ring allow for the creation of stereoisomers, which can have significantly different biological activities and binding affinities. researchgate.net This scaffold is present in numerous FDA-approved drugs and is a key component in the design of ligands for various receptors and enzymes. nih.gov

The combination of these two powerful scaffolds in this compound creates a versatile platform for developing compound libraries to screen against a multitude of biological targets, exemplifying a modern approach to scaffold-based drug design.

Development of Chemical Probes and Tools for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby allowing researchers to study the protein's function in cells and organisms. nih.gov The development of high-quality chemical probes is crucial for validating new drug targets and understanding complex biological pathways.

The structural motifs within this compound make it an attractive starting point for the synthesis of novel chemical probes. For instance, research into inhibitors of the BET (Bromo and Extra C-Terminal domain) family of bromodomains, which are important epigenetic readers, has led to the development of chemical probes to understand their function. nih.gov While not directly involving this compound, these studies highlight the importance of developing small, selective molecules for probing biological systems. The pyridine and pyrrolidine moieties can be systematically modified to create potent and selective inhibitors for various protein targets, which can then be used as chemical probes to investigate cellular signaling pathways and disease mechanisms.

Ligand Applications in Catalysis

The nitrogen atom in the pyridine ring and the pyrrolidine ring of this compound possess lone pairs of electrons that can coordinate with metal centers, making the compound and its derivatives valuable as ligands in catalysis.

Pyridine-based ligands are extensively used in transition metal catalysis to stabilize the metal center and influence the catalyst's activity and selectivity. researchgate.netunimi.it Palladium(II) complexes featuring pyridine-derived ligands, for example, have been shown to be effective pre-catalysts for important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. acs.orgnih.gov The electronic properties of the pyridine ligand, which can be tuned by substituents, directly impact the catalytic efficiency. nih.gov The this compound structure, with its specific electronic and steric properties, can act as a bidentate or monodentate ligand, coordinating with various transition metals to form catalysts for a range of organic transformations. The bromine atom also allows for the incorporation of this ligand into larger, more complex catalytic systems. beilstein-journals.org

Table of Palladium(II) Complexes with Pyridine Ligands in Cross-Coupling Reactions

| Catalyst Precursor | Reaction Type | Substrates | Product Yield (%) |

| Pd(4-X-py)42 | Suzuki-Miyaura | Aryl halides, Arylboronic acids | >90 |

| [Pd(4-X-py)2Cl2] | Suzuki-Miyaura | Aryl halides, Arylboronic acids | >90 |

| Pd(4-X-py)42 | Heck | Aryl halides, Alkenes | Variable |

| [Pd(4-X-py)2Cl2] | Heck | Aryl halides, Alkenes | Variable |

This table is representative of the catalytic activity of Pd(II) complexes with generic 4-substituted pyridine (4-X-py) ligands, as reported in the literature. acs.orgnih.gov The specific performance with this compound as a ligand would require experimental validation.

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. The pyrrolidine scaffold is one of the most successful and widely used motifs in organocatalysis, particularly in aminocatalysis. nih.govbenthamdirect.com Chiral pyrrolidine derivatives can catalyze a wide variety of chemical transformations in an enantioselective manner, leading to the formation of a specific stereoisomer of the product. nih.gov

These catalysts typically operate by forming nucleophilic enamine or electrophilic iminium ion intermediates with the substrates. Pyrrolidine-based organocatalysts have been successfully applied to a range of reactions, including:

Michael additions nih.gov

Aldol reactions nih.gov

Mannich reactions

Diels-Alder reactions

The synthesis of new pyrrolidine-based organocatalysts is an active area of research, with scientists modifying the pyrrolidine scaffold to improve catalytic activity and enantioselectivity. nih.govresearchgate.net While this compound itself is not chiral, it serves as a precursor for the synthesis of more complex chiral pyrrolidine derivatives that can be employed as effective organocatalysts.

Exploration in Material Science

The unique electronic and structural properties of pyridine derivatives also make them interesting candidates for applications in material science. nih.gov For example, bromopyridines are used as intermediates in the synthesis of various functional materials. chempanda.com The chemistry of molecules containing (bromophenyl)ethynyl]pyridine at metal surfaces has been studied to understand the formation of complex supramolecular networks. semanticscholar.org

The ability of the pyridine nitrogen to coordinate with metals, combined with the reactivity of the carbon-bromine bond, allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in areas such as gas storage, separation, and catalysis. While specific applications of this compound in material science are not extensively documented, its constituent parts suggest its potential as a building block for creating novel functional materials.

Future Directions and Research Perspectives

Design and Synthesis of Novel 4-Bromo-2-pyrrolidin-1-ylpyridine Analogues with Enhanced Biological Activities

The core structure of this compound is ripe for synthetic modification to create analogues with potentially superior biological effects. A primary strategy involves leveraging the bromine atom at the 4-position, which serves as a versatile anchor for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. nih.gov This allows for the introduction of a diverse array of aryl, heteroaryl, or alkyl groups, enabling a thorough investigation of structure-activity relationships (SAR). The goal is to optimize interactions with biological targets and enhance potency and selectivity.

Furthermore, modifications are not limited to the pyridine (B92270) ring. The pyrrolidine (B122466) moiety also presents opportunities for diversification. nih.gov Introducing substituents or altering its stereochemistry can significantly influence the biological profile of the resulting analogues. mdpi.com The synthesis of these novel compounds will demand efficient and robust chemical pathways. Researchers are likely to employ modern synthetic techniques to construct these complex molecules, aiming to build extensive libraries for biological screening. nih.govresearchgate.net The overarching objective is to identify next-generation compounds that exhibit enhanced therapeutic properties compared to the original scaffold. researchgate.net

In-depth Mechanistic Studies of Biological Targets

While initial research may identify biological activity, a deep understanding of the underlying mechanism of action is crucial for further development. Future work must focus on detailed mechanistic studies to clarify how derivatives of this compound interact with their biological targets at a molecular level. researchgate.net The 2-aminopyridine (B139424) structural motif, present in the core of the title compound, is known to interact with various enzymes and receptors, often by acting as a bioisostere for other chemical groups and forming key hydrogen bonds. nih.gov

Advanced biochemical and biophysical techniques will be essential. X-ray crystallography, for instance, can provide atomic-level snapshots of the compound bound to its target protein, revealing critical binding interactions. nih.gov Such structural insights are invaluable for explaining the basis of a compound's activity and for guiding further rational design. Understanding the downstream effects and signaling pathways modulated by these compounds is also a key area for future investigation, providing a complete picture of their pharmacological effects. nih.gov

Exploration of New Therapeutic Applications

The versatility of the 2-aminopyridine scaffold suggests that analogues of this compound could be relevant for a wide range of diseases. researchgate.netnih.gov While some pyridine derivatives are explored for their antimicrobial or anticancer activities, the scope of potential applications is much broader. nih.govnih.gov Future research should involve screening libraries of these compounds against a diverse array of biological targets implicated in different pathologies, including neurodegenerative diseases, inflammatory conditions, and viral infections. nih.govijpsjournal.com

For example, pyridine-based compounds are known to have a high probability of penetrating the central nervous system, making them attractive candidates for neurological disorders. nih.gov High-throughput screening campaigns can rapidly assess the potential of a large number of analogues, potentially uncovering unexpected therapeutic uses. These endeavors will require strong collaboration between synthetic chemists and biologists to translate initial findings into tangible therapeutic leads.

Advanced Computational Approaches for Rational Drug Design